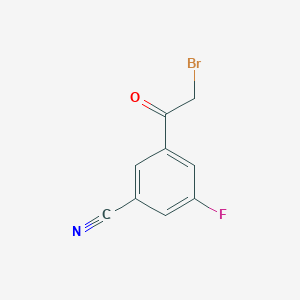

3-Cyano-5-fluorophenacyl bromide

説明

Structure

3D Structure

特性

分子式 |

C9H5BrFNO |

|---|---|

分子量 |

242.04 g/mol |

IUPAC名 |

3-(2-bromoacetyl)-5-fluorobenzonitrile |

InChI |

InChI=1S/C9H5BrFNO/c10-4-9(13)7-1-6(5-12)2-8(11)3-7/h1-3H,4H2 |

InChIキー |

RTKONIFNDATDSP-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C=C1C(=O)CBr)F)C#N |

製品の起源 |

United States |

Reactivity and Mechanistic Investigations of 3 Cyano 5 Fluorophenacyl Bromide

Nucleophilic Substitution Reactions

The bromine atom in 3-cyano-5-fluorophenacyl bromide is a good leaving group, rendering the adjacent carbonyl carbon susceptible to attack by nucleophiles. This reactivity is a cornerstone of its synthetic utility.

Reactivity with Nitrogen-Containing Nucleophiles

Nitrogen-based nucleophiles readily react with phenacyl bromides, including this compound, to form a variety of nitrogen-containing heterocyclic structures. These reactions often proceed via an initial nucleophilic substitution, followed by subsequent cyclization steps. For instance, the reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) and pyrazoline structures. nih.govnih.gov The specific outcome of the reaction can be influenced by the reaction conditions and the nature of the substituents on both the phenacyl bromide and the nucleophile.

Reactivity with Sulfur-Containing Nucleophiles

Sulfur-containing nucleophiles, such as thioureas and thioamides, exhibit significant reactivity towards this compound. acs.orgorganic-chemistry.org These reactions are fundamental to the Hantzsch thiazole (B1198619) synthesis, a classic method for preparing thiazole derivatives. jpionline.org The reaction typically involves the initial S-alkylation of the thiourea (B124793) or thioamide by the phenacyl bromide, followed by an intramolecular cyclization and dehydration to afford the thiazole ring. acs.org The versatility of this reaction allows for the synthesis of a wide array of substituted thiazoles by varying the substituents on both reactants. acs.orgnih.gov

Cyclization Reactions

The bifunctional nature of this compound, possessing both an electrophilic carbonyl carbon and a carbon bearing a leaving group, makes it an ideal substrate for various cyclization reactions to form heterocyclic systems.

Formation of Thiazole-Based Heterocycles

The reaction of this compound with thioamides or thioureas is a well-established route for the synthesis of thiazole derivatives. acs.orgjpionline.orgnih.gov This reaction, known as the Hantzsch thiazole synthesis, is a cornerstone in heterocyclic chemistry. jpionline.org The process involves the formation of an intermediate by the reaction of the sulfur nucleophile with the α-haloketone, which then undergoes cyclization to form the thiazole ring. acs.org A diverse range of thiazole-based heterocycles can be synthesized by employing various substituted thioureas and thioamides. acs.orgnih.govresearchgate.net For example, the reaction with 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamides has been utilized to create novel furan-based pyrazoline derivatives with antimicrobial properties. nih.gov

Table 1: Synthesis of Thiazole Derivatives from Phenacyl Bromides

| Starting Thioamide/Thiourea | Reaction Conditions | Product Type | Yield | Reference |

| 5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Anhydrous ethanol, reflux, 1.5 h | Thiazole-linked triazoles | Excellent | nih.gov |

| 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamides | Ethanol, reflux, 5 h | Furan-based pyrazoline derivatives | Moderate to Excellent | nih.gov |

| 3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides | Dimethylformamide (DMF), ambient temperature, 3 h | 4-phenyl-2-(3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole hybrids | Moderate | nih.gov |

| 3-(3,4-dimethoxyphenyl)-5-(4-aryl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Ethanol, DMF (catalyst), reflux, 5 h | 2-(3-(3,4-dimethoxyphenyl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(aryl) thiazoles | Good | nih.gov |

Formation of Pyrazole and Pyrazoline Derivatives

Pyrazole and pyrazoline derivatives can be synthesized using this compound through reactions with hydrazine derivatives. nih.govnih.gov The synthesis often involves the condensation of the phenacyl bromide with a hydrazine, which can then undergo cyclization to form the five-membered pyrazole or pyrazoline ring. nih.gov In some synthetic pathways, the phenacyl bromide moiety is incorporated into a larger molecule which then undergoes cyclization. For instance, treatment of 6-methoxybenzofuran-3(2H)-one with LiHMDS followed by reaction with a phenyl isothiocyanate and subsequent condensation with hydrazine monohydrate has been shown to yield not only the expected benzofuropyrazole derivatives but also pyrazole derivatives resulting from a partial cleavage of the furan (B31954) ring. nih.gov

Table 2: Synthesis of Pyrazole Derivatives

| Reactants | Reaction Conditions | Product | Reference |

| 6-methoxybenzofuran-3(2H)-one, LiHMDS, 3-substitued phenyl isothiocyanate, hydrazine monohydrate | Anhydrous THF, dioxane/EtOH (1:1) | 1H-benzofuro[3,2-c]pyrazole and 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives | nih.gov |

| β-arylchalcones, hydrogen peroxide, hydrazine hydrate (B1144303) | Not specified | 3,5-diaryl-1H-pyrazoles | nih.gov |

| α,β-ethylenic ketones, hydrazines, LDA | DMF | 4-alkyl-1,3,5-triarylpyrazoles | nih.gov |

Formation of Pyrrole (B145914) Structures

The synthesis of pyrrole derivatives can be achieved through various methods, including 1,3-dipolar cycloaddition reactions. mdpi.comnih.gov While direct reaction of this compound to form pyrroles is less commonly detailed, related α-haloketones like phenacyl bromide are used in multicomponent reactions to generate pyrrole structures. researchgate.net For example, a three-component reaction involving β-dicarbonyl compounds, arylglyoxals, and ammonium (B1175870) acetate (B1210297) can yield 4-hydroxy-5-arylpyrroles. researchgate.net Another approach involves the reaction of benzimidazolium bromide derivatives with acetylenic dipolarophiles, where an ylide intermediate is generated in situ, which then undergoes a [3+2] cycloaddition to form the pyrrole ring. mdpi.comresearchgate.net

Formation of Other Fused Heterocyclic Systems

The reactivity of α-haloketones, such as this compound, provides a versatile platform for the synthesis of a wide array of fused heterocyclic systems. The presence of two key electrophilic sites—the carbonyl carbon and the α-carbon bearing the bromine atom—allows for diverse reactions with various nucleophiles. nih.gov The electron-withdrawing nature of the cyano and fluoro groups on the phenyl ring of this compound is anticipated to enhance the reactivity of these electrophilic centers.

One common strategy involves the reaction with o-disubstituted aromatic compounds. For instance, the condensation of α-haloketones with o-hydroxycarbonyl compounds, such as salicylaldehyde (B1680747) or o-hydroxybenzophenone, can lead to the formation of substituted benzofurans. nih.gov Similarly, reactions with other binucleophiles can yield a variety of fused heterocycles. The general reaction pathway often involves an initial nucleophilic attack on the α-carbon, displacing the bromide, followed by an intramolecular cyclization and dehydration or a similar elimination step.

The quaternization of N-heterocyclic compounds with α-haloketones is another powerful method for constructing fused systems. nih.gov This reaction, often a precursor to cycloaddition reactions, involves the initial formation of a quaternary ammonium salt. Subsequent reactions, for example with alkenes or alkynes, can lead to the formation of fused pyrrole derivatives starting from pyridines, pyridazines, pyrimidines, pyrazines, imidazoles, thiazoles, and triazoles. nih.gov

The following table summarizes potential fused heterocyclic systems that could be synthesized from this compound based on known reactions of α-haloketones.

| Reactant Type | Potential Fused Heterocycle | General Reaction |

| o-Hydroxycarbonyl Compounds | Substituted Benzofurans | Cyclocondensation |

| N-Heterocyclic Compounds | Fused Pyrrole Derivatives | Quaternization followed by Cycloaddition |

| Tetrasulfur Tetranitride | Diaroyl-1,2,4-thiadiazoles | Cyclization via sulfide (B99878) intermediates |

Electrophilic Reactivity of the α-Carbonyl Carbon

The α-carbon of this compound is a primary site for nucleophilic attack due to the presence of the adjacent electron-withdrawing carbonyl group and the halogen atom. The inductive effect of the carbonyl group significantly increases the polarity of the carbon-bromine bond, rendering the α-carbon highly electrophilic. nih.gov This enhanced reactivity makes α-haloketones potent alkylating agents. wikipedia.org

The reactivity of the α-carbon in α-haloketones is markedly higher than that of corresponding alkyl halides in bimolecular nucleophilic substitution (SN2) reactions. nih.gov For example, chloroacetone (B47974) reacts with potassium iodide in acetone (B3395972) at a rate approximately 36,000 times faster than 1-chloropropane. wikipedia.org This heightened reactivity is attributed to the polarization interaction caused by the carbonyl group. nih.gov The electron-withdrawing cyano and fluorine substituents on the aromatic ring of this compound are expected to further increase the electrophilicity of the α-carbon.

Nucleophilic attack can occur at multiple sites in an α-haloketone, including the carbonyl carbon, the α-carbon, and the halogen atom. nih.gov However, the attack at the α-carbon leading to the displacement of the halide is a very common and synthetically useful pathway. This reactivity is fundamental to the formation of many heterocyclic compounds where the α-haloketone acts as an electrophilic building block.

Investigated Reaction Mechanisms

The Hantzsch synthesis is a classic multi-component reaction used to produce dihydropyridines, which can then be oxidized to pyridines. wikipedia.org The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate. wikipedia.org While the classical Hantzsch synthesis does not directly use an α-haloketone, related syntheses of other heterocycles, such as thiazoles (Hantzsch thiazole synthesis), directly employ α-haloketones.

In the Hantzsch thiazole synthesis, an α-haloketone reacts with a thioamide. The mechanism involves the nucleophilic sulfur of the thioamide attacking the electrophilic α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen of the intermediate attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring.

For this compound, a plausible mechanism for forming a thiazole derivative would proceed as follows:

Nucleophilic Attack: The sulfur atom of a thioamide attacks the α-carbon of this compound, displacing the bromide ion.

Intermediate Formation: An S-alkylated intermediate is formed.

Cyclization: The nitrogen atom of the thioamide intermediate performs a nucleophilic attack on the carbonyl carbon.

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the final thiazole product.

While many reactions of α-haloketones proceed through ionic intermediates, there is evidence for the involvement of electron transfer processes and radical intermediates in certain reactions. acs.org The reduction of α-haloketones by NADH model compounds and ferrocene (B1249389) derivatives, for instance, can proceed through acid-catalyzed electron-transfer pathways. acs.org

The formation of radical intermediates from α-halo carbonyl compounds can also be initiated by reagents like triethylborane. organic-chemistry.org In these cases, a radical is generated, which can then participate in further reactions such as alkenylation. organic-chemistry.org The general stability of radical intermediates follows the order of 3° > 2° > 1°, and they can be further stabilized by resonance, such as in benzylic or allylic positions. libretexts.org The carbon center of a radical is typically sp2-hybridized with the unpaired electron residing in a p orbital. libretexts.org

The generation of radicals from α-haloketones can be achieved under various conditions, including photochemical methods. acs.org These radical intermediates are electron-deficient but neutral species. libretexts.org Their reactivity includes addition to double bonds and fragmentation, opening up alternative reaction pathways beyond the typical nucleophilic substitution and condensation reactions. For a molecule like this compound, the generation of a radical at the α-position would lead to a species stabilized by the adjacent carbonyl group and the aromatic ring.

| Reaction Type | Key Features | Potential Intermediates |

| Reduction by NADH models | Acid-catalyzed | Radical cations/anions |

| Reaction with Triethylborane | Radical initiation | Carbon-centered radicals |

| Photochemical Reactions | Light-induced bond cleavage | Radical species |

Synthetic Utility As a Building Block in Organic Research

Precursor for Advanced Heterocyclic Scaffolds

3-Cyano-5-fluorophenacyl bromide is a foundational component in the synthesis of diverse heterocyclic scaffolds. These ring systems are central to many areas of chemical science, including materials and medicinal chemistry.

The Hantzsch thiazole (B1198619) synthesis is a classic and reliable method for constructing the thiazole ring, frequently employing α-haloketones like phenacyl bromides. acs.org In this reaction, this compound can react with a thioamide. The reaction proceeds through a nucleophilic attack of the sulfur atom from the thioamide on the electrophilic α-carbon of the phenacyl bromide, followed by an intramolecular cyclization and dehydration to yield the final 2,4-disubstituted thiazole derivative. acs.org This synthetic strategy allows for the incorporation of the 3-cyano-5-fluorophenyl moiety at the 4-position of the thiazole ring.

This approach is highly adaptable, and by varying the thioamide reactant, a diverse library of thiazole derivatives can be generated. researchgate.net These structures are of significant interest due to their prevalence in biologically active compounds. nih.gov

Table 1: General Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Product | Key Feature |

|---|

The synthesis of pyrazole (B372694) and pyrazoline derivatives can also utilize this compound. One common method involves the reaction of the phenacyl bromide with a suitable precursor containing a hydrazine (B178648) moiety. For instance, condensation reactions with thiocarbohydrazide (B147625) or substituted thiosemicarbazides, followed by cyclization, can lead to the formation of pyrazoline-thiazole hybrids. acs.org In a typical sequence, a thiosemicarbazide (B42300) reacts first with a chalcone (B49325) to form a pyrazoline-1-carbothioamide intermediate. This intermediate's sulfur atom then acts as a nucleophile, attacking the this compound, leading to a cyclization that forms the thiazole ring, resulting in a thiazolyl-pyrazoline hybrid structure. acs.org

Furthermore, pyrazole rings can be formed by reacting intermediates derived from the phenacyl bromide with hydrazine hydrate (B1144303) or hydrazine hydrochloride. nih.govgoogle.com These reactions provide access to a variety of substituted pyrazoles where the 3-cyano-5-fluorophenyl group can be strategically placed within the final molecule. nih.gov

Table 2: Synthesis of Thiazolyl-Pyrazoline Hybrids

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1 | Chalcone + Thiosemicarbazide | Pyrazoline-1-carbothioamide |

The construction of the pyrrole (B145914) ring, another crucial heterocyclic motif, can be achieved through various synthetic routes where an electrophilic component is required. nih.gov While direct examples using this compound are not extensively detailed in the provided literature, its electrophilic nature makes it a suitable candidate for reactions like the Paal-Knorr synthesis or multi-component reactions. For example, in a reaction analogous to the Van Leusen reaction, this compound could potentially react with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.gov This [3+2] cycloaddition strategy is a powerful tool for creating polysubstituted pyrroles. nih.gov The electron-withdrawing groups on the phenyl ring of the phenacyl bromide would be expected to enhance its reactivity in such transformations.

The reactivity of this compound extends to the synthesis of more complex, fused heterocyclic systems, known as annulated systems. These structures are formed by building additional rings onto the initial heterocyclic scaffold. For example, literature describes the synthesis of complex fused systems like 1H-benzofuro[3,2-c]pyrazoles and 2H-pyrrolo[3,4-b] acs.orgnih.govpyrrolo-benzothiazepines. nih.govnih.gov While these specific examples may start from different precursors, the reaction principles often involve cyclization and condensation steps where a phenacyl bromide derivative could serve as a key electrophilic building block to initiate the formation of one of the heterocyclic components of the final annulated structure. The synthesis of 3H-pyrrolo[2,3-c]quinolin-4(5H)-one derivatives also highlights the assembly of complex polycyclic molecules where such building blocks are invaluable. nih.gov

Role in Medicinal Chemistry Research (as a precursor to potential drug candidates)

The true value of this compound in research is underscored by its application as a precursor to molecules with potential biological activity. The heterocyclic scaffolds derived from it are frequently found in established and experimental therapeutic agents. nih.gov

Researchers have successfully used phenacyl bromides to synthesize libraries of compounds for biological screening. acs.orgnih.gov The resulting thiazole and pyrazole derivatives, bearing the 3-cyano-5-fluorophenyl substituent, have been investigated for a range of activities.

Anticancer Activity : Pyrazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of tumor cells, including human breast cancer (MCF-7), human erythroleukemia (K562), and human lung cancer (A549) cell lines. nih.gov In some cases, synthesized thiazole-containing hybrids have shown cytotoxic potency superior to established anticancer drugs like cisplatin (B142131) and doxorubicin (B1662922) against cell lines such as HepG2 and MCF-7. acs.org The structural similarity of the precursor to compounds like Sepantronium bromide (YM-155), a potent survivin inhibitor, suggests that derivatives of this compound could be explored for similar anticancer mechanisms.

Antimicrobial Activity : Thiazole-piperazine derivatives have been synthesized and tested for their antimicrobial properties. researchgate.net Additionally, furan-based pyrazoline derivatives and thiazole-linked triazoles, synthesized from phenacyl bromides, have been screened as potent antimicrobial agents. acs.org

The strategic inclusion of the cyano and fluoro groups is significant. The fluorine atom can enhance metabolic stability and binding interactions, while the cyano group can act as a hydrogen bond acceptor and provides a point for further chemical modification. This allows medicinal chemists to fine-tune the pharmacological profile of the synthesized ligands.

Table 3: Bioactive Compounds Derived from Phenacyl Bromide Precursors

| Compound Class | Target Activity | Example Finding | Reference |

|---|---|---|---|

| Pyrazole Derivatives | Anticancer | High potency against K562 and A549 cells for specific derivatives. | nih.gov |

| Thiazolyl-Pyrazoline Hybrids | Anticancer | Superior potency compared to cisplatin against HepG2 cells. | acs.org |

| Thiazole-Piperazine Derivatives | Antimicrobial, Anticholinesterase | Investigated for biological activity. | researchgate.net |

Contribution to Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the active parts of different drug molecules) into a single hybrid molecule. The goal is to create a new chemical entity with an improved biological profile, such as enhanced activity, reduced side effects, or the ability to overcome drug resistance. The reactive nature of this compound makes it a potentially valuable reagent in the synthesis of such molecular hybrids.

While specific research detailing the use of this compound in molecular hybridization is not extensively documented in publicly available literature, the well-established reactivity of the phenacyl bromide scaffold allows for informed predictions of its utility in this area. Phenacyl bromides are widely employed in the synthesis of various heterocyclic compounds, which are common components of molecular hybrids. researchgate.net

For example, phenacyl bromides are key reactants in the Hantzsch thiazole synthesis, a classic method for preparing thiazole rings. In this reaction, a phenacyl bromide is condensed with a thioamide. The resulting thiazole can be a core component of a larger hybrid molecule. The general reaction is illustrated below:

Ar-C(O)CH₂Br + R-C(S)NH₂ → Ar-thiazole-R'

Given the structure of this compound, it could be used to introduce the 3-cyano-5-fluorophenyl moiety into a variety of heterocyclic systems, thereby creating novel hybrid molecules. The cyano and fluoro substituents can modulate the physicochemical properties of the final hybrid, such as its lipophilicity, metabolic stability, and ability to form specific interactions with biological targets.

The following table outlines the potential reactants and resulting hybrid cores that could be synthesized using this compound, based on known reactions of phenacyl bromides.

| Reactant for this compound | Resulting Hybrid Core |

| Thioamides (e.g., thiourea) | Thiazoles |

| Amidines | Imidazoles |

| 1,2-Diaminobenzenes | Quinoxalines |

| Carboxylic acids | Phenacyl esters |

The synthesis of these hybrid structures would typically involve nucleophilic attack by a heteroatom (such as nitrogen or sulfur) from the reactant onto the electrophilic α-carbon of this compound, followed by cyclization and dehydration to form the final heterocyclic ring. The resulting hybrid molecules, incorporating the 3-cyano-5-fluorophenyl group, could then be evaluated for their biological activities.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 3-Cyano-5-fluorophenacyl bromide, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide critical data for structural confirmation.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene (B1212753) (-CH₂-) protons. The aromatic region would likely display complex splitting patterns due to the presence of the fluorine atom, which couples with adjacent protons, and the meta-substitution pattern of the cyano and fluoro groups on the phenyl ring. The methylene protons adjacent to the carbonyl group and the bromine atom would appear as a singlet, shifted downfield due to the deshielding effects of these electron-withdrawing groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.5 - 8.5 | Multiplet |

| -CH₂Br | ~4.4 | Singlet |

Note: Predicted values are based on the analysis of related phenacyl bromide structures.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the aromatic ring, the cyano carbon, and the methylene carbon.

The carbonyl carbon is anticipated to appear significantly downfield, typically in the range of 190-200 ppm. The aromatic carbons will produce a series of signals in the 110-140 ppm region, with their exact shifts influenced by the electron-withdrawing cyano and fluoro substituents. The carbon of the cyano group typically resonates around 115-120 ppm. youtube.com The methylene carbon attached to the bromine atom is expected to have a chemical shift in the range of 30-40 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| C=O | 190 - 200 |

| Aromatic-C | 110 - 140 |

| C≡N | 115 - 120 |

| -CH₂Br | 30 - 40 |

Note: Predicted values are based on general ranges for these functional groups and data from related compounds. youtube.comdocbrown.info

Advanced NMR Techniques

To further elucidate the structure, advanced NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be employed. COSY would reveal the coupling relationships between protons, particularly within the aromatic ring, while HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the cyano group, the carbon-fluorine bond, and the aromatic ring.

A strong, sharp absorption band corresponding to the C≡N (nitrile) stretching vibration is expected around 2230-2240 cm⁻¹. The carbonyl (C=O) stretching vibration of the ketone will likely appear as a strong band in the region of 1680-1700 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong absorption in the 1000-1300 cm⁻¹ range.

Table 3: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H | >3000 | Medium |

| C≡N (Nitrile) | 2230 - 2240 | Sharp, Strong |

| C=O (Ketone) | 1680 - 1700 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium |

| C-F | 1000 - 1300 | Strong |

Note: Ranges are based on standard IR correlation tables and data for analogous compounds. nist.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic M⁺ and M+2 doublet with an intensity ratio of approximately 1:1.

The fragmentation pattern would likely involve the loss of the bromine atom and the cleavage of the bond between the carbonyl group and the methylene group, leading to the formation of characteristic fragment ions. For example, a prominent peak corresponding to the 3-cyano-5-fluorobenzoyl cation would be expected.

Chromatographic Methods for Purity and Identity Assessment

The purity and identity of this compound are critical parameters, typically assessed using a combination of chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed for these purposes. These techniques provide quantitative data on purity and offer structural confirmation, which is essential for its application in further chemical synthesis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a robust and widely used method for determining the purity of this compound and for monitoring the progress of its synthesis. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Research Findings: The analysis of aromatic ketones, particularly those with halogen and polar functional groups like cyano and fluoro groups, is well-established. halocolumns.comchromatographyonline.com For compounds like this compound, a C18 or C8 column is typically effective. nih.gov The mobile phase commonly consists of a mixture of acetonitrile (B52724) and water, often with a gradient elution to ensure adequate separation of the main compound from any impurities, such as starting materials or side-products. The inclusion of a small percentage of an acid, such as trifluoroacetic acid (TFA), in the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase. sielc.com

Due to the presence of both a fluorine atom and a cyano group, specialized fluorinated HPLC phases, such as pentafluorophenyl (PFP) columns, can offer alternative selectivity. chromatographyonline.comchromatographyonline.com These columns can provide enhanced retention and separation for halogenated aromatic compounds through specific dipole-dipole and π-π interactions. chromatographyonline.com Detection is typically performed using a UV detector, as the aromatic ring and carbonyl group provide strong chromophores.

A representative HPLC method for the purity assessment of this compound is detailed in the table below. The conditions are based on established methods for similar substituted phenacyl bromides. researchgate.netnih.gov

Table 1: Representative HPLC Parameters for Purity Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and assessing the purity of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer, providing a unique fragmentation pattern that serves as a chemical fingerprint.

Research Findings: The mass spectrum of a phenacyl bromide derivative is characterized by several key fragmentation patterns. asdlib.orglibretexts.org The molecular ion peak (M+) is expected, and its presence helps to confirm the molecular weight of the compound. A crucial feature for brominated compounds is the presence of a nearly equally intense M+2 peak, which arises from the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). libretexts.org

Common fragmentation pathways for acetophenone-type structures involve alpha-cleavage, specifically the loss of the bromomethyl group (•CH₂Br) or the cleavage of the bond between the carbonyl carbon and the aromatic ring. asdlib.orgresearchgate.net For this compound, this would lead to characteristic fragment ions. The presence of the cyano and fluoro substituents on the aromatic ring further influences the fragmentation, leading to a unique mass spectrum.

A plausible GC-MS fragmentation profile for this compound is outlined below, based on the fragmentation patterns of related brominated and fluorinated aromatic ketones. sigmaaldrich.cnmemphis.edu

Table 2: Predicted GC-MS Fragmentation Data

| m/z (relative intensity) | Ion Structure / Identity |

|---|---|

| 243/245 (M⁺/M⁺+2) | [C₉H₅BrFNO]⁺ (Molecular Ion) |

| 164 | [C₈H₅FNO]⁺ (Loss of •CH₂Br) |

| 136 | [C₇H₃FN]⁺ (Loss of CO from m/z 164) |

| 120 | [C₇H₄FO]⁺ (Fluorobenzoyl cation) |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. longdom.orgnumberanalytics.com It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. numberanalytics.com DFT is widely applied in drug design and materials science to predict a wide array of molecular properties, model reaction mechanisms, and understand drug-target interactions. numberanalytics.comdockdynamics.com For 3-Cyano-5-fluorophenacyl bromide, DFT allows for a detailed exploration of its electronic characteristics and reactivity.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the lowest energy orbital devoid of electrons and relates to its ability to accept electrons. aimspress.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. aimspress.comnih.gov A small HOMO-LUMO gap generally signifies that a molecule can be easily excited, indicating higher chemical reactivity and lower stability. wikipedia.orgnih.gov

In this compound, the presence of strong electron-withdrawing groups—the cyano (-CN) and fluoro (-F) substituents on the phenyl ring, along with the bromoacetyl group—significantly influences its electronic structure. These groups are expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. DFT calculations are employed to precisely determine the energies of these frontier orbitals and the resulting energy gap. schrodinger.com This analysis is fundamental to predicting the compound's reactivity. wuxibiology.com

Table 1: Representative Frontier Orbital Energies and Egap for Aromatic Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (Egap) (eV) |

| Benzene (B151609) | -6.75 | 1.15 | 7.90 |

| Fluorobenzene | -6.82 | 0.95 | 7.77 |

| Benzonitrile | -7.21 | 0.54 | 7.75 |

| Phenacyl Bromide | -6.98 | -0.25 | 6.73 |

| This compound (Predicted) | -7.45 | -0.85 | 6.60 |

Note: The values for this compound are illustrative predictions based on the effects of its functional groups. Actual values would be determined via specific DFT calculations.

DFT calculations are a reliable method for predicting various spectroscopic properties, including vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. numberanalytics.comnih.gov By computing the second derivatives of the energy with respect to atomic displacements, theoretical vibrational frequencies can be obtained, which typically show excellent agreement with experimental data after applying a scaling factor. acs.orgnih.gov This predictive power is invaluable for structural confirmation.

For this compound, key vibrational modes can be predicted:

C≡N Stretch: A sharp, intense absorption peak characteristic of the nitrile group is expected.

C=O Stretch: A strong absorption from the ketone carbonyl group.

C-Br Stretch: A vibration at lower frequencies corresponding to the carbon-bromine bond.

Aromatic C-H and C=C vibrations: Bands associated with the substituted phenyl ring.

Similarly, DFT can predict NMR chemical shifts. For this compound, predicting the ¹³C and ¹H chemical shifts is crucial, with particular attention to the coupling patterns induced by the fluorine atom, which provides a distinct signature for structural elucidation.

Table 2: Comparison of Predicted and Experimental Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Nitrile (C≡N) Stretch | 2235 | 2240-2220 |

| Carbonyl (C=O) Stretch | 1705 | 1710-1690 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-F Stretch | 1250-1000 | 1250-1000 |

Note: Predicted frequencies are representative and obtained from DFT calculations, which are then scaled to better match experimental values.

DFT is instrumental in predicting the reactivity and selectivity of chemical reactions. numberanalytics.comconsensus.app By mapping the potential energy surface, DFT can identify the most likely sites for electrophilic or nucleophilic attack. For this compound, the electron-withdrawing nature of the cyano and fluorine substituents enhances the electrophilicity of the α-carbon (the carbon adjacent to the carbonyl group), making it highly reactive towards nucleophiles. acs.org

Computational models can predict the outcomes of competing reaction pathways, such as substitution versus elimination. numberanalytics.com By calculating the activation energies for different pathways, researchers can determine which product is kinetically favored under specific conditions, guiding the optimization of synthetic procedures. acs.org

Molecular Docking Investigations of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This method is central to computer-aided drug design. nih.gov

While this compound is primarily a reactive intermediate, its core structure can be incorporated into more complex molecules designed for biological activity. Derivatives can be synthesized and their potential as enzyme inhibitors or receptor antagonists can be evaluated computationally. researchgate.net In a typical study, these derivatives would be docked into the active site of a target protein. The simulation calculates a binding energy or score, which estimates the binding affinity. nih.govnih.gov This in silico screening helps prioritize which derivatives are most promising for synthesis and further experimental testing. nih.gov

Table 3: Hypothetical Molecular Docking Results for a Derivative

| Derivative ID | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| CFPB-Deriv-01 | Kinase XYZ | -9.8 | Lys72, Glu91, Leu144 |

| CFPB-Deriv-02 | Kinase XYZ | -8.5 | Lys72, Asp165 |

| CFPB-Deriv-03 | Kinase XYZ | -7.1 | Met93, Pro145 |

Note: This table illustrates how docking results would be presented for a series of derivatives targeting a specific protein, helping to identify the most potent candidates.

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is the process of correlating the chemical structure of a compound with its biological activity. wikipedia.orgvaia.com The goal of SAR is to identify the key chemical features (pharmacophore) responsible for a molecule's effects and to understand how modifications to its structure alter its potency and selectivity. vaia.comdrugdesign.org

For derivatives of this compound, SAR studies would involve synthesizing a library of analogues where different parts of the molecule are systematically varied. For instance, the substituents on the phenyl ring could be changed, or the phenacyl portion could be modified. Computational tools play a significant role in SAR by predicting how these structural changes will affect properties like binding affinity (from docking) or electronic distribution (from DFT). nih.gov This analysis provides a rational basis for designing more effective and specific molecules. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Beyond predicting reactivity, computational modeling can elucidate the detailed step-by-step mechanism of a chemical reaction. mdpi.comucsb.edu By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a complete energy profile for a proposed reaction pathway can be constructed. numberanalytics.comucsb.edu

For reactions involving this compound, such as nucleophilic substitution, computational modeling can provide a vivid picture of the reaction dynamics. stackexchange.com It can confirm whether a reaction proceeds through, for example, a concerted SN2 mechanism or a stepwise pathway. Furthermore, these models can explain the role of the solvent and how it stabilizes or destabilizes transition states, thereby influencing the reaction rate and outcome. digitellinc.com This deep mechanistic understanding is crucial for controlling chemical reactions to achieve desired products efficiently. numberanalytics.com

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

The synthesis of α-haloketones, including phenacyl bromides, has been a subject of extensive research, with efforts focused on improving efficiency, safety, and environmental friendliness. mdpi.com Traditional methods often involve the use of hazardous reagents like elemental bromine and volatile organic solvents. orgsyn.org Future research in the synthesis of 3-Cyano-5-fluorophenacyl bromide is expected to focus on greener and more sustainable approaches.

One promising area is the development of non-transition metal-catalyzed methods. For instance, the use of K₂S₂O₈ in water for the tandem hydroxybromination and oxidation of styrenes presents a green alternative for the synthesis of phenacyl bromides. rsc.org Adapting such aqueous-based methods for the synthesis of this compound could significantly reduce the environmental impact.

Continuous flow synthesis is another area ripe for exploration. acs.org This technology offers advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous intermediates. A fully continuous, multi-step process for the synthesis of α-halo ketones from N-protected amino acids has been demonstrated, highlighting the potential for developing a similar process for this compound. acs.org

The table below compares some existing and potential future synthetic methodologies for phenacyl bromides.

| Methodology | Reagents & Conditions | Advantages | Disadvantages |

| Traditional Bromination | Substituted acetophenone, Bromine, Glacial Acetic Acid | Well-established, relatively simple | Use of toxic and corrosive bromine, formation of byproducts |

| Greener Aqueous Synthesis | Styrene derivative, K₂S₂O₈, Water, 60 °C | Use of water as solvent, milder conditions | May require specific catalysts, substrate scope to be determined |

| Continuous Flow Synthesis | Starting materials fed into a reactor system | Enhanced safety, precise control, easy scale-up | Requires specialized equipment, initial setup cost |

Exploration of New Reactivity Pathways

The rich functionality of this compound opens up avenues for exploring novel reactivity pathways beyond simple nucleophilic substitutions. The presence of the ketone and the activated aromatic ring invites investigation into various cycloaddition reactions.

For instance, the reaction of phenacyl bromides with nitroalkenes can lead to the formation of complex heterocyclic structures like tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles through a stepwise 1,3-dipolar cycloaddition. nih.gov The electron-withdrawing cyano and fluoro groups in this compound are expected to influence the regioselectivity and stereoselectivity of such reactions, a prospect worthy of detailed investigation.

Furthermore, the potential for [2+2] cycloaddition reactions, which are less common for phenacyl bromides, could be explored. capes.gov.br The electronic nature of the substituents on the phenyl ring can significantly impact the feasibility and outcome of these reactions. The development of chiral catalysts could also enable enantioselective cycloadditions, leading to the synthesis of valuable chiral building blocks.

The reactivity of the carbon-bromine bond can also be harnessed in novel ways. For example, nucleophilic fluorine substitution reactions on α-carbonyl benzyl (B1604629) bromides have been developed using reagents like Et₃N·3HF, offering a pathway to α-fluoro ketones. nih.govrsc.org Applying this to this compound would yield a difluorinated product with potentially interesting properties.

Expansion of Building Block Applications

Phenacyl bromides are well-established as versatile building blocks for the synthesis of a wide array of heterocyclic compounds, which are prevalent in many pharmacologically active molecules. nih.govresearchgate.netnih.govresearchgate.netsci-hub.rutandfonline.com The unique substitution pattern of this compound makes it a particularly attractive starting material for the synthesis of novel heterocycles with potential applications in medicinal chemistry and materials science.

The incorporation of fluorine into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. fluorochem.co.ukossila.com The presence of both a fluorine atom and a cyano group, which can act as a bioisostere for other functional groups, makes this compound a valuable precursor for new pharmaceutical candidates. Future research should focus on utilizing this building block in multicomponent reactions to generate diverse libraries of heterocyclic compounds for biological screening. nih.govresearchgate.net

In materials science, fluorinated and cyano-containing aromatic compounds are of interest for their electronic properties. Exploring the use of this compound in the synthesis of novel organic electronic materials, such as those for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), represents a promising research direction.

Advanced Computational Design of Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. tandfonline.comresearchgate.netresearchgate.netresearchgate.net DFT studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules, guiding experimental work and accelerating the discovery process.

Future research on this compound and its derivatives would greatly benefit from the application of advanced computational methods. DFT calculations can be employed to:

Predict the most stable conformations of the molecule. scienceacademique.com

Calculate the reaction barriers for different synthetic pathways, aiding in the optimization of reaction conditions. researchgate.net

Elucidate the mechanism of novel reactions, such as cycloadditions.

Predict the electronic properties (e.g., HOMO-LUMO gap, dipole moment) of new derivatives, which is crucial for designing materials with specific optical or electronic characteristics.

Simulate spectroscopic data (e.g., NMR, IR) to aid in the characterization of new compounds. scienceacademique.com

The table below illustrates the types of data that can be obtained from DFT studies on substituted acetophenones, which is the core structure of this compound.

| Computational Method | Property Calculated | Significance |

| DFT (B3LYP) | Ground-state geometry | Predicts the most stable 3D structure |

| DFT (B3LYP) | Rotational barriers | Understands conformational flexibility |

| DFT (B3LYP) | Na⁺ affinities | Probes the basicity of the carbonyl oxygen tandfonline.comresearchgate.net |

| TD-DFT | Electronic absorption spectra | Predicts UV-Vis absorption properties |

Integration with Automated Synthesis and High-Throughput Screening in Research

The fields of automated synthesis and high-throughput screening (HTS) have revolutionized the process of drug discovery and materials development. sigmaaldrich.comchemspeed.combeilstein-journals.org These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the pace of research.

The integration of this compound into automated synthesis and HTS workflows is a key future direction. Automated synthesis platforms can be programmed to perform a series of reactions on the this compound core, introducing a wide variety of substituents to generate a diverse chemical library. sigmaaldrich.com

This library of derivatives can then be subjected to high-throughput screening to identify compounds with desired biological activities or material properties. nih.govepsilon-mol.co.jprsc.org For example, a library of heterocyclic compounds derived from this compound could be screened against a panel of disease-relevant protein targets to identify potential new drug leads. Similarly, a library of its derivatives could be screened for their photophysical properties to discover new materials for electronic devices.

The combination of the versatile chemistry of this compound with the power of automated synthesis and HTS holds immense promise for the rapid discovery of new and valuable molecules.

Q & A

Q. What are the common synthetic routes for 3-Cyano-5-fluorophenacyl bromide, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via halogenation or nucleophilic substitution of precursor molecules. Key steps include:

- Substitution Reactions : Bromine atoms in fluorinated phenacyl bromides (e.g., 3'-Bromo-2',5'-difluorophenacyl bromide) can undergo nucleophilic displacement using cyanide sources (e.g., NaCN or KCN) in polar aprotic solvents like DMF or acetonitrile .

- Optimization : Temperature control (40–60°C) minimizes side reactions like hydrolysis of the cyano group. Anhydrous conditions and inert atmospheres (N₂/Ar) prevent undesired oxidation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product. Yield and purity are monitored via HPLC or GC-MS .

Q. What spectroscopic techniques are optimal for characterizing this compound, and how can data interpretation pitfalls be avoided?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies fluorine coupling patterns (e.g., splitting due to adjacent F atoms) and confirms the cyano group’s presence via carbon chemical shifts (δ ~110–120 ppm). Use deuterated solvents (CDCl₃) to avoid signal overlap .

- FTIR : A sharp peak near 2240 cm⁻¹ confirms the C≡N stretch. Ensure samples are dry to avoid interference from O-H stretches .

- Mass Spectrometry : High-resolution MS (HRMS) differentiates isotopic patterns (e.g., ⁷⁹Br vs. ⁸¹Br) and validates molecular weight. Electrospray ionization (ESI) or electron impact (EI) modes are suitable .

- Pitfalls : Overlapping signals in crowded aromatic regions (e.g., fluorinated phenyl rings) require 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. How can competing reaction pathways during nucleophilic substitution of this compound be controlled to favor desired products?

Methodological Answer: Competing pathways (e.g., elimination vs. substitution) are mitigated through:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize transition states for SN2 mechanisms, reducing elimination .

- Leaving Group Tuning : Bromine’s high leaving-group ability (vs. Cl or F) minimizes side reactions. Catalysts like tetrabutylammonium iodide (TBAI) enhance bromide displacement .

- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) favor substitution at less hindered positions. Computational modeling (DFT) predicts regioselectivity .

- Kinetic Monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation to adjust reaction dynamics .

Q. What strategies are effective in resolving contradictory data regarding the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer: Discrepancies in hydrolysis studies arise from:

- Analytical Method Sensitivity : Compare ion chromatography (detection limit: 0.1 ppm Br⁻) with fluorescein-dye methods for bromide quantification .

- pH-Dependent Pathways : Under acidic conditions (pH < 3), the cyano group hydrolyzes to carboxylic acid. In basic media (pH > 10), bromine is displaced, forming phenolate derivatives. Controlled kinetic studies (UV-Vis monitoring at 280 nm) clarify dominant pathways .

- Isotopic Labeling : Use ¹⁸O-labeled water to trace oxygen incorporation in hydrolysis products via MS .

Q. How should researchers design multi-variable experiments to optimize the synthesis of derivatives from this compound?

Methodological Answer: Employ Design of Experiments (DoE) frameworks:

- Variables : Temperature (40–80°C), solvent polarity (DMF vs. THF), and molar ratios (nucleophile:substrate = 1:1 to 2:1) .

- Response Surface Methodology (RSM) : Central composite designs identify optimal conditions for yield and purity. For example, a 3-factor RSM model revealed THF at 60°C with a 1.5:1 nucleophile ratio maximizes substitution efficiency .

- Robustness Testing : Introduce ±10% variations in reagent concentrations to assess process reliability. Use ANOVA to validate model significance .

Key Considerations for Contradictory Data Analysis

- Method Validation : Cross-validate bromide quantification using ion chromatography and automated fluorescein assays .

- Environmental Factors : Trace moisture in solvents or atmospheric O₂ can alter reaction outcomes. Use Karl Fischer titration for moisture analysis .

- Batch Variability : Pre-screen commercial reagents (e.g., NaCN) for trace metal contaminants via ICP-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。